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Clinical Efficacy of Buparlisib Across Cancer Types

Cancer Type
Trial
Phase

Regimen
Clinical
Benefit
Rate (CBR)

Key Efficacy
Findings

Source
(Trial)

Various Advanced Solid
Tumors

Phase

1

Buparlisib

monotherapy

Not

specifically
reported

1 confirmed PR

(triple-negative
breast cancer); 3

unconfirmed PRs.

[1]

Metastatic Triple-
Negative Breast Cancer

Phase

2

Buparlisib

monotherapy

12% (all SD

≥4 months)

No confirmed

objective responses
(CR or PR). Median

PFS: 1.8 months.

[2] [3]

Metastatic Castration-
Resistant Prostate
Cancer (mCRPC)

Phase

2

Buparlisib ±

Enzalutamide

Not

specifically
reported

No radiographic

responses or PSA
declines ≥50%.

Median PFS: 1.9
months.

[4]
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Cancer Type
Trial
Phase

Regimen
Clinical
Benefit
Rate (CBR)

Key Efficacy
Findings

Source
(Trial)

Recurrent/Metastatic
Head and Neck
Squamous Cell
Carcinoma (HNSCC)

Phase
3

Buparlisib +
Paclitaxel vs

Paclitaxel

Not
applicable

No OS
improvement
(median OS: 9.6 vs
9.7 months). Higher

ORR (30.3% vs
20.7%) but no PFS

benefit.

[5] [6]

Detailed Experimental Protocols and Methodologies

The data in the table above comes from robust clinical trials adhering to strict protocols. Here is a detailed

look at their methodologies.

Trial Design and Patient Population

Common Design Elements: The cited studies were open-label, single-arm or randomized trials.
[2] [4] [1] Patients enrolled typically had advanced, metastatic cancers that had progressed on prior

therapies.
Dosing Regimen: In monotherapy trials, buparlisib was administered orally at 100 mg once daily,

which was the established maximum tolerated dose from phase 1 studies. [2] [4] [1] In the phase 3
BURAN trial, it was combined with intravenous paclitaxel (80 mg/m² on Days 1, 8, 15 of a 28-day

cycle). [5] [6]

Primary Endpoints and Assessment Criteria

Efficacy Endpoints: Primary endpoints varied but included Clinical Benefit Rate, [2] 6-month
Progression-Free Survival (PFS) rate, [4] and Overall Survival (OS). [5]
Response Criteria: Tumor response was universally evaluated using RECIST 1.1 (Response
Evaluation Criteria in Solid Tumors). [2] [4] In prostate cancer, Prostate Cancer Working Group 2
(PCWG2) criteria were also used to account for bone lesions and PSA levels. [4]
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Safety Assessment: Adverse events were systematically recorded and graded using the National
Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE, version 4.0).
[2] [4] Due to buparlisib's known neuropsychiatric effects, mood was actively monitored using

standardized tools like the PHQ-9 and GAD-7 questionnaires. [2] [4]

Biomarker and Correlative Studies

Several studies incorporated biomarker analyses to understand the mechanism of action and identify

potential predictive biomarkers:

Genetic Alterations: Tumor samples were analyzed for alterations in the PI3K pathway (e.g.,

PIK3CA, AKT1, PTEN) using targeted next-generation sequencing (e.g., MSK-IMPACT). [2]
Pharmacodynamic Biomarkers: Reverse Phase Protein Array (RPPA) analysis was performed on

paired tumor biopsies to detect changes in protein expression and phosphorylation of key pathway
nodes like pS6, confirming target engagement in some patients who achieved stable disease. [2]

Circulating Tumor DNA (ctDNA): Some studies used ctDNA from plasma to assess biomarkers like
tumor mutational burden (TMB), comparing it to tissue-based results. [7]

The PI3K Signaling Pathway and Buparlisib's
Mechanism

The following diagram illustrates the PI3K-AKT-mTOR signaling pathway that buparlisib is designed to

inhibit.
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Buparlisib is an oral pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K. [5] [2] It acts

by competitively binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of

PIP2 to PIP3. [1] This inhibition blocks the downstream activation of AKT and mTOR, key drivers of

cellular processes like growth, proliferation, and survival. [2] [8] The drug showed particular interest in

tumors with PI3K pathway activation, such as those with PTEN loss. [2] [4]
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Interpretation and Research Implications

For researchers and drug development professionals, the data on buparlisib underscores several key points:

Modest Single-Agent Activity: As the tables show, buparlisib monotherapy has limited antitumor

activity, achieving disease stabilization in only a small subset of patients across different cancer
types. [2] [4] [1]

Challenge of Predictive Biomarkers: Despite a rational targeting the PI3K pathway, the correlation
between genetic alterations (e.g., PIK3CA mutations, PTEN loss) and clinical benefit was not strong

in these trials. [2] [1] This suggests that patient selection based solely on these biomarkers may be
insufficient.

Shift to Combination Therapy: The recent negative result from the phase 3 BURAN trial in HNSCC
indicates that combining buparlisib with standard chemotherapy may not overcome the
underlying resistance mechanisms in heavily pre-treated patients, especially after immunotherapy
failure. [5] [6] Future research may need to explore rational combinations with other targeted agents

or in earlier lines of therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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